Cas no 1211585-01-1 (N-(piperidin-4-yl)pyrimidin-4-amine)

N-(piperidin-4-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(piperidin-4-yl)pyrimidin-4-amine
-
- MDL: MFCD14605698
- インチ: 1S/C9H14N4/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2,(H,11,12,13)
- InChIKey: YEHOJHBOXFZFCW-UHFFFAOYSA-N
- SMILES: C1=NC=CC(NC2CCNCC2)=N1
N-(piperidin-4-yl)pyrimidin-4-amine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(piperidin-4-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-1530-0.5g |
N-(piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 95% | 0.5g |
$612.0 | 2023-09-06 | |
Life Chemicals | F1912-1530-0.25g |
N-(piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 95% | 0.25g |
$340.0 | 2023-09-06 | |
TRC | N298981-1g |
n-(piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 1g |
$ 955.00 | 2022-06-03 | ||
Fluorochem | 521253-500mg |
N-(piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 95.0% | 500mg |
£1,041.00 | 2023-04-23 | |
Chemenu | CM555520-250mg |
N-(Piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 97% | 250mg |
$533 | 2023-02-03 | |
Chemenu | CM555520-100mg |
N-(Piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 97% | 100mg |
$322 | 2023-02-03 | |
A2B Chem LLC | AY08571-250mg |
N-(4-piperidinyl)-4-pyrimidinamine |
1211585-01-1 | 95% | 250mg |
$754.00 | 2024-04-20 | |
A2B Chem LLC | AY08571-5mg |
N-(4-piperidinyl)-4-pyrimidinamine |
1211585-01-1 | 95% | 5mg |
$357.00 | 2024-04-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB1912-1530-500mg |
N-(piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 95%+ | 500mg |
¥4969.00 | 2023-09-15 | |
TRC | N298981-500mg |
n-(piperidin-4-yl)pyrimidin-4-amine |
1211585-01-1 | 500mg |
$ 635.00 | 2022-06-03 |
N-(piperidin-4-yl)pyrimidin-4-amine 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
6. Back matter
-
7. Caper tea
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
N-(piperidin-4-yl)pyrimidin-4-amineに関する追加情報
Introduction to N-(piperidin-4-yl)pyrimidin-4-amine and Its Significance in Modern Chemical Biology
N-(piperidin-4-yl)pyrimidin-4-amine (CAS No. 1211585-01-1) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This heterocyclic amine features a piperidine ring linked to a pyrimidine core, making it a versatile scaffold for designing molecules with specific biological activities. The combination of these two pharmacophoric elements enhances its utility in the synthesis of novel compounds targeting various diseases.
The chemical structure of N-(piperidin-4-yl)pyrimidin-4-amine contributes to its remarkable physicochemical properties, including solubility, stability, and bioavailability. These characteristics are crucial for the development of pharmaceutical agents that must meet stringent requirements for efficacy and safety. The piperidine moiety, in particular, is known for its ability to improve metabolic stability and oral bioavailability, while the pyrimidine ring provides a platform for further functionalization to enhance binding affinity to biological targets.
In recent years, N-(piperidin-4-yl)pyrimidin-4-amine has been extensively studied for its potential role in modulating enzyme activity and receptor interactions. Its derivatives have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The pyrimidine moiety is particularly relevant in this context, as it is a common pharmacophore in kinase inhibitors due to its ability to form hydrogen bonds with key residues in the enzyme active site.
One of the most compelling aspects of N-(piperidin-4-yl)pyrimidin-4-amine is its versatility as a building block for drug discovery. Researchers have leveraged its scaffold to develop compounds with enhanced selectivity and reduced toxicity. For instance, modifications at the 4-position of the pyrimidine ring have been explored to optimize binding interactions with target proteins. These modifications often involve introducing additional functional groups such as amines, carboxylic acids, or heterocyclic rings, which can further fine-tune the biological activity of the resulting molecules.
The synthesis of N-(piperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to facilitate the construction of complex molecular architectures efficiently.
The pharmacological profile of N-(piperidin-4-yl)pyrimidin-4-amine has been evaluated through both computational modeling and experimental assays. Molecular docking studies have predicted its binding affinity to various protein targets, providing insights into potential mechanisms of action. These predictions have been validated through enzyme inhibition assays and cell-based assays, which have revealed promising results in terms of potency and selectivity.
In addition to its applications in oncology, N-(piperidin-4-yl)pyrimidin-4-amine has shown potential in other therapeutic areas such as immunology and neurology. Its derivatives have been investigated for their ability to modulate immune responses by interacting with receptors on immune cells. Furthermore, some analogs have demonstrated neuroprotective effects in preclinical models, suggesting their utility in treating neurodegenerative diseases.
The development of novel drug candidates often involves iterative optimization processes where initial leads are refined based on structural modifications and biological evaluations. N-(piperidin-4-yl)pyrimidin-4-amine serves as an excellent starting point for such endeavors due to its well-characterized properties and ease of functionalization. By systematically altering specific regions of the molecule, researchers can generate libraries of compounds with diverse biological activities for high-throughput screening.
The future prospects for N-(piperidin-4-yl)pyrimidin-4-amines derivatives are promising, with ongoing research aimed at uncovering new therapeutic applications and improving existing formulations. Advances in synthetic chemistry and biotechnology continue to provide new tools for optimizing these compounds, making them more effective and safer for clinical use. Collaborative efforts between academia and industry are essential for translating these findings into tangible benefits for patients worldwide.
1211585-01-1 (N-(piperidin-4-yl)pyrimidin-4-amine) Related Products
- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)
- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)
- 1807058-71-4(Ethyl 3-nitro-5-(trifluoromethyl)picolinate)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)




